molecular formula C17H16N4O2 B498076 N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-06-7

N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498076
CAS No.: 871323-06-7
M. Wt: 308.33g/mol
InChI Key: QQWSKGKFSURRJP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a carboxylic acid, while reduction of the triazole ring could produce an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving triazole derivatives.

    Material Science: The compound’s unique structure may be explored for use in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-phenyl-1H-1,2,3-triazole and 1-benzyl-1H-1,2,3-triazole share the triazole core but differ in their substituents.

    Carboxamide Derivatives: Compounds such as N-phenylcarboxamide and N-(3-methoxyphenyl)carboxamide are structurally similar but lack the triazole ring.

Uniqueness

N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring and carboxamide group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)14-8-4-3-5-9-14)17(22)18-13-7-6-10-15(11-13)23-2/h3-11H,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWSKGKFSURRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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